molecular formula C28H27N5O3 B2582919 2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-88-0

2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2582919
CAS RN: 1105227-88-0
M. Wt: 481.556
InChI Key:
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Description

“2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a chemical compound with the molecular formula C28H27N5O3 and a molecular weight of 481.556. It is a member of the quinazoline family, which consists of a benzene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC(C)CNC(=O)c1ccc2c(c1)n3c(nn(c3=O)Cc4ccc(cc4)C=C)n(c2=O)Cc5ccccc5 .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.0±0.5 cm3, and a molar volume of 403.3±7.0 cm3. It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds. Its polar surface area is 85 Å2, and its polarizability is 58.7±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis and Characterization

The compound “AKOS004965812” has been synthesized and characterized through optimized methods. Researchers have developed convenient and efficient methodologies to obtain this compound in good yields. Techniques such as 1H- and 13C-NMR, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis have been employed to verify its structure . Additionally, single-crystal X-ray diffraction experiments have provided insights into its crystal structure .

Fluorescent Thermometry

Fluorescent temperature probes are essential tools for monitoring temperature in cells and suborganelles. The compound’s unique properties make it suitable for use in fluorescent thermometry. Researchers have explored strategies such as intramolecular rotation, polarity sensitivity, Förster resonance energy transfer, and structural changes to enhance resolution and sensitivity in intracellular/subcellular temperature detection .

Imidazole Synthesis

The compound’s structure includes an imidazole ring. Recent advances in imidazole synthesis have focused on regiocontrolled methods for constructing substituted imidazoles. These heterocycles play crucial roles in pharmaceuticals, agrochemicals, functional materials, and catalysis. Researchers have explored bond disconnections and functional group compatibility to achieve efficient imidazole synthesis .

Functional Materials and Biomedical Applications

Imidazoles find applications in functional materials, including dyes for solar cells and other optical devices. Their versatility allows for diverse uses, from pharmaceuticals to catalysis. Researchers continue to explore novel methods for synthesizing imidazoles to meet the demands of these applications .

Photoinduced Arylation and Alkylation

The compound’s structure suggests potential for photoinduced arylation or alkylation reactions. Such reactions can be useful for functionalizing molecules, including biological targets. Researchers have investigated similar compounds for their selective binding properties and potential applications .

Heavy Oil Recovery

While not directly related to the compound, heavy oil resources are estimated at billions of barrels worldwide. Developing efficient methods for heavy oil recovery is crucial. Researchers explore techniques to improve recoveries from heavy oil reservoirs, which often face challenges due to severe viscous fingering .

properties

IUPAC Name

2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-19(2)16-29-25(34)22-13-14-23-24(15-22)33-27(31(26(23)35)17-20-9-5-3-6-10-20)30-32(28(33)36)18-21-11-7-4-8-12-21/h3-15,19H,16-18H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCSJGYKKQHLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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